2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane
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Overview
Description
2-(Chloromethyl)-1,4,7-trioxaspiro[44]nonane is a chemical compound with the molecular formula C7H11ClO3 It is a spirocyclic compound, meaning it contains a spiro-connected ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane typically involves the reaction of propylene carbonate with epichlorohydrin. This reaction yields 8-methyl-2-chloromethyl-1,4,6,9-tetraoxaspiro[4.4]nonane, which can then be dehydrochlorinated to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include derivatives where the chloromethyl group is replaced by other functional groups.
Oxidation and Reduction: Products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Scientific Research Applications
2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic uses, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,4,7-trioxaspiro[4.4]nonane involves its interaction with various molecular targets. The chloromethyl group can react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules. The spirocyclic structure may also influence its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane: Similar structure but lacks one oxygen atom in the ring system.
2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane: Similar structure with slight variations in the ring system
Uniqueness
2-(Chloromethyl)-1,4,7-trioxaspiro[44]nonane is unique due to its specific spirocyclic structure and the presence of three oxygen atoms in the ring system
Properties
Molecular Formula |
C7H11ClO3 |
---|---|
Molecular Weight |
178.61 g/mol |
IUPAC Name |
3-(chloromethyl)-1,4,7-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C7H11ClO3/c8-3-6-4-10-7(11-6)1-2-9-5-7/h6H,1-5H2 |
InChI Key |
LRLSJSRKIYLLPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12OCC(O2)CCl |
Origin of Product |
United States |
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